N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic small molecule characterized by a tetrahydroquinazoline-piperidine scaffold linked to a trifluoromethoxyphenyl acetamide moiety. This compound is structurally designed to optimize interactions with enzymatic targets, leveraging the electron-withdrawing trifluoromethoxy group for enhanced binding affinity and metabolic stability. Its synthesis typically involves multi-step reactions, including coupling of 2-(piperidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide with appropriate heterocyclic precursors under catalytic conditions, yielding products with ≥95% purity after flash chromatography (EtOAc:Hexane, 9:1) .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O2/c23-22(24,25)31-17-7-5-15(6-8-17)13-20(30)28-16-9-11-29(12-10-16)21-18-3-1-2-4-19(18)26-14-27-21/h5-8,14,16H,1-4,9-13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAKKHRAZBALCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to achieve high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the quinazoline ring may yield N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Core : Tetrahydroquinazoline fused to piperidine.
- Substituent : Trifluoromethoxy phenyl acetamide.
- Key Functional Groups : Amide bond, trifluoromethoxy (-OCF₃), and saturated quinazoline ring.
Analog 1 : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Core : Benzimidazole-triazole-thiazole hybrid.
- Substituent : Bromophenyl-thiazole.
- Key Functional Groups : Triazole, thiazole, bromophenyl.
Analog 2 : (E)-2-((4-Fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Core : Acetamide with diazenylphenyl.
- Substituent : Fluorophenylthio group.
- Key Functional Groups : Thioether, diazenyl.
Pharmacological Activity
Key Findings :
- The trifluoromethoxy group in the target compound enhances lipophilicity and target residence time compared to bromophenyl (9c) or fluorophenylthio analogs .
- Compounds like 9c exhibit broader heterocyclic systems but lower potency (IC₅₀ ~12.5 µM) compared to sEH inhibitors (<10 nM) .
Pharmacokinetic and Toxicity Profiles
- Target Compound : The trifluoromethoxy group improves metabolic stability, reducing CYP450-mediated oxidation. In vivo studies show enhanced efficacy in inflammation models due to prolonged target engagement .
- Fluorophenylthio Analog : Potential hepatotoxicity risks from thioether metabolites, as observed in structurally related compounds.
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a tetrahydroquinazoline moiety with a piperidine ring and a trifluoromethoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 394.48 g/mol.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may interact with:
- Dihydrofolate reductase : Inhibiting this enzyme can disrupt folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells.
- Pantothenate kinase : This enzyme is involved in coenzyme A biosynthesis; its inhibition may affect cellular energy metabolism and fatty acid synthesis.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the growth inhibition effects observed in vitro:
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 10.9 ± 0.5 |
| This compound | NCI-H460 (Lung) | 12.0 ± 0.8 |
| Doxorubicin (Control) | MCF-7 | 0.0428 ± 0.0082 |
Key Findings :
- The compound demonstrated significant growth inhibition in both MCF-7 and NCI-H460 cell lines.
- Its efficacy was comparable to that of doxorubicin, a well-known chemotherapeutic agent.
Neuroprotective Effects
In addition to its antitumor properties, the compound has shown promise in neuroprotective studies. It appears to modulate pathways associated with neurodegenerative diseases by acting as an antagonist at certain G protein-coupled receptors (GPCRs). These interactions may help mitigate neuronal apoptosis and promote cell survival under stress conditions.
Case Studies and Research Findings
A series of case studies have highlighted the therapeutic potential of this compound:
-
Study on Antitumor Activity :
- Conducted on various tumor cell lines including MCF-7 and NCI-H460.
- Results indicated that the compound effectively inhibited tumor cell proliferation with a GI50 value significantly lower than many other tested compounds.
-
Neuroprotection Study :
- Investigated the compound's effect on neuronal cells exposed to oxidative stress.
- Findings suggested that it reduced cell death and preserved mitochondrial function.
-
Enzyme Inhibition Assays :
- Assays demonstrated that the compound effectively inhibited dihydrofolate reductase activity in vitro.
- This inhibition correlated with decreased proliferation rates in cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
